BenchChemオンラインストアへようこそ!

(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

Physicochemical Profiling Lead Optimization ADME Prediction

A low-MW (170.12) pyridazinedione-acetic acid FBDD building block (logP −1.40). The carboxylic acid handle enables quantitative pKa modulation (3.48) for rational ADME optimization. Estimated water solubility of 47.6 g/L outperforms the propanoic acid homolog (CAS 4572-79-6) for fragment screening. The 3,6-dioxo-pyridazine core offers metal-chelation potential for catalysis and biochemical probes. ≥95% purity.

Molecular Formula C6H6N2O4
Molecular Weight 170.12 g/mol
CAS No. 10158-72-2
Cat. No. B167427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid
CAS10158-72-2
Molecular FormulaC6H6N2O4
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(NC1=O)CC(=O)O
InChIInChI=1S/C6H6N2O4/c9-4-1-2-5(10)8(7-4)3-6(11)12/h1-2H,3H2,(H,7,9)(H,11,12)
InChIKeyXVSCOGMAPCVMSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (3,6-Dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid (CAS 10158-72-2) for Research


(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid (CAS 10158-72-2) is a heterocyclic compound from the pyridazinedione class, characterized by a pyridazine core with 3,6-dioxo substitutions and an acetic acid moiety attached to the nitrogen at position 1 . It is a small molecule building block (MW 170.12 g/mol) with a predicted pKa of 3.48 ± 0.10, indicating acidic properties due to its carboxylic acid group .

Why Generic Substitution of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic Acid with Pyridazine Analogs Fails


In-class substitution of pyridazinedione derivatives like (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid is not scientifically valid due to significant and quantifiable differences in fundamental physicochemical properties driven by seemingly minor structural modifications. For instance, extending the side chain by a single methylene (-CH2-) group to its closest analog, the propanoic acid derivative (CAS 4572-79-6), results in a predictable but substantial shift in lipophilicity and steric bulk [1]. These changes, while subtle, directly impact critical parameters such as molecular weight, solubility, and ionization, thereby altering the compound's behavior in assays, synthetic reactions, and its overall suitability as a research tool, as will be quantified in Section 3 [2].

Quantitative Evidence for (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic Acid Differentiation


Enhanced Acidity and Lower Lipophilicity vs. Propanoic Acid Analog

(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid is predicted to be more acidic and significantly less lipophilic than its closest analog, 3-(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)propanoic acid (CAS 4572-79-6). The target compound has a calculated pKa of 3.48, indicating stronger acidity compared to the propanoic analog's predicted pKa of approximately 4.2 . Furthermore, its estimated logP is -1.40, demonstrating higher hydrophilicity relative to the propanoic analog's predicted logP of -0.97 [1]. This difference is driven by the one-carbon shorter side chain, reducing the hydrophobic surface area.

Physicochemical Profiling Lead Optimization ADME Prediction

Lower Molecular Weight for Fragment-Based Screening vs. Propanoic Analog

With a molecular weight of 170.12 g/mol, (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid adheres more closely to the 'Rule of Three' guidelines for fragment-based lead discovery than its propanoic acid analog (MW 184.15 g/mol) [1]. The 14 g/mol difference represents the mass of a single methylene group, which, while small, can be a critical factor when selecting fragments for library assembly where minimizing molecular complexity and size is paramount.

Fragment-Based Drug Discovery (FBDD) Lead-Like Properties Medicinal Chemistry

Potential for Improved Physicochemical Profile in Drug Discovery Scaffolds

Within the broader class of pyridazine-based drug discovery scaffolds, the presence of an acetic acid moiety is a recognized strategy for modulating physicochemical and pharmacokinetic properties. A study on pyridazine derivatives possessing an acetic acid group demonstrated a direct correlation between lipophilicity (log kw) and aldose reductase inhibitory activity (log 1/IC50), highlighting the importance of this specific functional group for target engagement [1]. (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid, with its specific combination of a 3,6-dioxo-pyridazine core and acetic acid side chain, provides a quantifiably different lipophilicity and acidity profile compared to analogs lacking this moiety, which is a critical consideration for optimizing ADME properties.

Medicinal Chemistry Scaffold Hopping Drug Design

Validated Application Scenarios for (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic Acid (CAS 10158-72-2)


Fragment-Based Drug Discovery (FBDD) Library Design

Its low molecular weight (170.12 g/mol) and the presence of a versatile carboxylic acid functional group make this compound an ideal fragment for inclusion in FBDD libraries . As established in Section 3, its lower mass compared to the propanoic analog (184.15 g/mol) aligns it more closely with the 'Rule of Three' guidelines for fragments, maximizing the potential for efficient hit evolution [1].

Synthesis of Lead-Like Molecules with Favorable ADME Profiles

Medicinal chemists can utilize this compound as a starting scaffold for the design of novel bioactive molecules. As evidenced by SAR studies on related pyridazines, the acetic acid moiety provides a quantifiable and predictable handle for modulating lipophilicity and pKa, enabling the rational optimization of ADME properties [2]. Its predicted low lipophilicity (logP = -1.40) and high water solubility (estimated 47.6 g/L) are advantageous for achieving good oral bioavailability [3].

Development of Metal-Chelating Agents

The presence of both a carboxylic acid group and adjacent carbonyl and nitrogen atoms on the pyridazine ring suggests the potential for metal chelation. This compound can be explored as a ligand or a scaffold for developing novel chelating agents for applications in catalysis, material science, or as a biochemical tool to study metalloenzymes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.